N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Description
“N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds involves reactions of benzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . Another method involves dissolving N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide in ethanol, after which hexamine and ammonium chloride are added, resulting in the formation of the product .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has demonstrated the versatility of pyrazole derivatives in organic synthesis, highlighting their potential for creating a wide range of chemical compounds. Korkusuz and Yıldırım (2010) described the synthesis of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides through reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates, yielding good to excellent yields (E. Korkusuz, İ. Yıldırım, 2010).
Antimicrobial and Antitubercular Activities
Derivatives of pyrazole carboxylic acids have shown promising antimicrobial and antitubercular activities. A study by Prathyusha and Deepti (2022) synthesized N-Pyrazolyl Benzamide derivatives and evaluated their antimicrobial and antitubercular effectiveness, demonstrating moderate to good activity against selected bacterial strains, including M. tuberculosis (J. Prathyusha, C. Deepti, 2022).
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-23-17(10-11-21-23)19(25)22-16-9-8-14(20)12-15(16)18(24)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEIYWVBTDSLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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